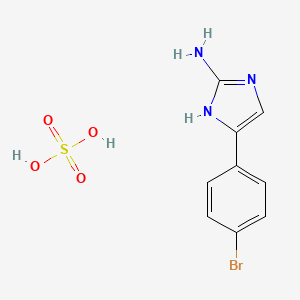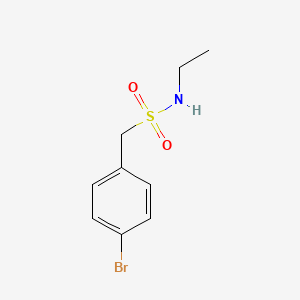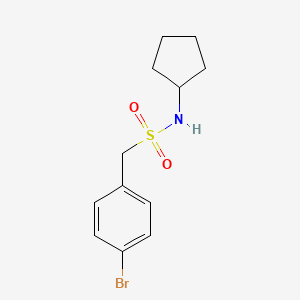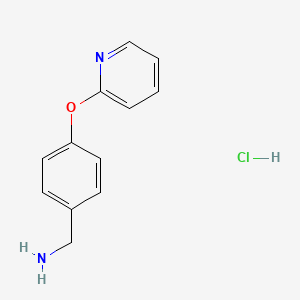
5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” is a complex organic compound. It likely contains a bromophenyl group and an imidazole group, which are common structures in many organic compounds .
Synthesis Analysis
While specific synthesis methods for “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” were not found, similar compounds such as 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized for their potential pharmacological effects . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” would likely be complex, given the presence of multiple functional groups. Unfortunately, specific structural data for this compound was not found .Wissenschaftliche Forschungsanwendungen
Imidazole Derivatives in Corrosion Inhibition
Corrosion Inhibition
Imidazole derivatives, due to their chemical structure, are known for their role in corrosion inhibition, particularly in the petroleum industry. Their effectiveness is attributed to the presence of a 5-membered heterocyclic ring, which facilitates adsorption onto metal surfaces, thus preventing corrosion. This property is vital for extending the lifespan of metal structures and components in various industrial applications (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Imidazole Derivatives in Drug Synthesis
Pharmacological Applications
Imidazole derivatives play a significant role in pharmacology, where they serve as core structures for developing drugs with various therapeutic effects. For example, imiquimod, a class of non-nucleoside imidazoquinolinamines, activates the immune system by inducing cytokines, showcasing the versatility of imidazole compounds in treating skin disorders and neoplasms (T. Syed, 2001).
Imidazole Derivatives in Chemical Synthesis
C-N Bond Forming Reactions
Imidazole compounds are integral in C-N bond forming cross-coupling reactions, a crucial process in organic synthesis. These reactions involve the use of copper-mediated systems and highlight the importance of imidazole derivatives in developing new pharmaceuticals and organic materials (M. Kantam et al., 2013).
Imidazole Derivatives in Antitumor Activity
Antitumor Activity
Research into imidazole derivatives has also shown promising antitumor properties. Certain compounds within this class have undergone preclinical testing, indicating their potential as new antitumor drugs. This underscores the importance of continuous exploration and synthesis of imidazole derivatives for cancer therapy (M. Iradyan et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The development of new compounds with potential pharmacological effects is a key area of research. Compounds with structures similar to “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” have shown promising antimicrobial and antiproliferative activities , suggesting potential future directions for research.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.H2O4S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;1-5(2,3)4/h1-5H,(H3,11,12,13);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLUTOYTUOKYQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)Br.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1) | |
CAS RN |
1177346-50-7 |
Source


|
| Record name | 1H-Imidazol-2-amine, 5-(4-bromophenyl)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177346-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)









